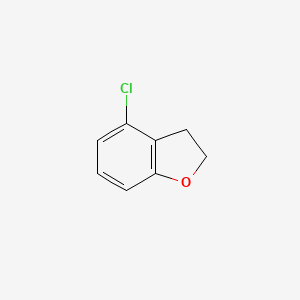

4-Chloro-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPBTJNIFVSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464998 | |

| Record name | 4-chloro-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289058-20-4 | |

| Record name | 4-chloro-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,3-dihydrobenzofuran CAS number 289058-20-4

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran (CAS: 289058-20-4)

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of such intermediates is paramount to accelerating innovation. This guide moves beyond a simple recitation of facts to provide field-proven insights into its handling, characterization, and strategic application.

Introduction and Strategic Importance

This compound (Molecular Formula: C₈H₇ClO) is a substituted dihydrobenzofuran, a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] The dihydrobenzofuran core is a key component in molecules designed as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The specific substitution pattern of this compound—a chlorine atom at the 4-position—offers a versatile handle for further chemical modification, making it a valuable starting material for the synthesis of complex molecular targets.[5] Its utility has been demonstrated as an intermediate in the synthesis of various biologically active compounds, positioning it as a key asset for pharmaceutical research and development.[5]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. The key properties for this compound are summarized below. These values are critical for planning reactions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 289058-20-4 | [6][7] |

| Molecular Formula | C₈H₇ClO | [5][6] |

| Molecular Weight | 154.59 g/mol | [6][7] |

| Appearance | Liquid | [8] |

| Boiling Point | 232.7 °C at 760 mmHg | [5][9] |

| Density | 1.272 g/cm³ | [5][9] |

| Flash Point | 99.4 °C | [5][9] |

| Refractive Index | 1.577 | [5][9] |

| XLogP3-AA | 2.6 | [7] |

| Topological Polar Surface Area | 9.2 Ų | [7] |

| Complexity | 126 | [7] |

Proposed Synthesis and Purification Protocol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and robust pathway can be devised based on established benzofuran synthesis methodologies.[10] The following protocol represents a rational approach for its preparation in a laboratory setting, starting from commercially available 2,6-dichlorophenol.

Rationale for Synthetic Design

The proposed two-step synthesis involves an initial Williamson ether synthesis to introduce the two-carbon unit that will form the dihydrofuran ring, followed by an intramolecular cyclization. This approach is chosen for its reliability and use of common, well-understood reactions. The choice of reagents and conditions is designed to maximize yield while minimizing side reactions.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and acetone (250 mL).

-

Reagent Addition: Add 2-bromoethanol (1.2 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.

Causality Insight: Potassium carbonate is used as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction with 2-bromoethanol.[11] An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to this compound

-

Setup: Place the crude 2-((2,6-dichlorophenyl)oxy)ethan-1-ol (1 equiv.) in a flask and add polyphosphoric acid (PPA, ~10x by weight).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction is typically accompanied by a color change. Monitor via TLC or GC-MS.

-

Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Causality Insight: Polyphosphoric acid acts as both a strong acid and a dehydrating agent. It protonates the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to cyclization. The ortho-chlorine atom directs the cyclization to the adjacent unsubstituted carbon, while the other chlorine is eliminated.

Purification Protocol

The crude product typically requires purification to remove unreacted starting materials and polymeric byproducts.

-

Technique: Flash column chromatography is the method of choice for purifying neutral organic compounds.[12]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if necessary. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the product on TLC.

-

Procedure:

-

Dissolve the crude oil in a minimal amount of dichloromethane.

-

Adsorb the sample onto a small amount of silica gel and dry it.

-

Load the dried sample onto the column.

-

Elute with the chosen solvent system, collecting fractions.

-

Analyze fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound as an oil or liquid.[8]

-

Structural Elucidation and Anticipated Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

| Anticipated ¹H NMR Data (CDCl₃, 400 MHz) | Anticipated ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~ 7.1-7.2 (t, 1H) | Ar-H (C6-H) | ~ 156-158 |

| ~ 6.8-6.9 (d, 1H) | Ar-H (C7-H) | ~ 129-131 |

| ~ 6.7-6.8 (d, 1H) | Ar-H (C5-H) | ~ 128-130 |

| ~ 4.6 (t, 2H, J ≈ 8.8 Hz) | O-CH₂ (C2-H₂) | ~ 122-124 |

| ~ 3.2 (t, 2H, J ≈ 8.8 Hz) | Ar-CH₂ (C3-H₂) | ~ 118-120 |

| ~ 109-111 | ||

| ~ 71-73 | ||

| ~ 29-31 |

Analytical Rationale: The aromatic region in the ¹H NMR is expected to show three distinct signals corresponding to the ABC spin system of the trisubstituted benzene ring. The two methylene groups of the dihydrofuran ring will appear as two triplets, integrating to two protons each, due to coupling with each other. In the ¹³C NMR spectrum, eight distinct signals are expected: six for the aromatic carbons (four CH, two quaternary) and two for the aliphatic carbons of the dihydrofuran ring.

Mass Spectrometry (MS)

-

Expected M⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Key Fragmentation: A likely fragmentation pattern would involve the loss of a chlorine atom ([M-Cl]⁺) or cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy

-

Ar-H stretch: Peaks just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O ether stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

-

C-Cl stretch: A peak in the 700-800 cm⁻¹ region.

Reactivity and Strategic Applications

The chemical reactivity of this compound is governed by its functional groups: the chlorinated aromatic ring and the dihydrofuran moiety.

Caption: Key reactivity pathways for this compound.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, such as nitration or acylation. The existing chloro and alkoxy groups will direct incoming electrophiles, although conditions must be carefully controlled to avoid side reactions.

-

Cross-Coupling Reactions: The aryl chloride provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is a powerful strategy for introducing new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly complex derivatives.

-

Benzylic Functionalization: The methylene group at the C3 position is benzylic and may be susceptible to radical halogenation or oxidation under specific conditions.

Its primary application is as a versatile intermediate. For instance, it serves as a precursor for synthesizing compounds like 2,3-dihydro-1-benzofuran-4-carbaldehyde and is a known downstream product for the synthesis of Tasimelteon, a melatonin receptor agonist.[5]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for structurally related chlorinated aromatic ethers and heterocyclic compounds.[15][16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[16][17]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical drug discovery. Its strategic importance is derived from the privileged dihydrobenzofuran core and the reactive aryl chloride handle. While detailed synthetic literature is sparse, its preparation is achievable through established organic chemistry principles. A comprehensive understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

LookChem. (n.d.). Cas 289058-20-4, this compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound, CasNo.289058-20-4. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H7ClO | CID 11412503. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - VISOCOLOR PP total Chlorine, 100. Retrieved from [Link]

- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-dichloro-4b,9b-dihydro-4b,9b-dimethylbenzofuro[3,2-b]benzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. Retrieved from [Link]

-

da Silva, A. M., et al. (2018). Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26744. Retrieved from [Link]

-

Estevez, J. C., et al. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of cis and trans isomers. Magnetic Resonance in Chemistry, 56(10), 965-973. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]

-

Bridgewater College Digital Commons. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor. Retrieved from [Link]

-

Pombeiro, A. J. L. (Ed.). (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Semantic Scholar. (n.d.). Analytical techniques for clinical chemistry : methods and applications. Retrieved from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cas 289058-20-4,this compound | lookchem [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C8H7ClO | CID 11412503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzofuran, 4-chloro-2,3-dihydro- | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. 289058-20-4|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of 4-Chloro-2,3-dihydrobenzofuran

An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran

Authored by: Gemini, Senior Application Scientist

Introduction: The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] Its unique conformational and electronic properties make it an attractive core for designing novel therapeutics.[4][5] This guide provides a comprehensive technical overview of this compound, a halogenated derivative of this important heterocyclic system. We will delve into its core physical and chemical properties, spectroscopic signature, reactivity, and its relevance as a building block for researchers, particularly those in drug discovery and development.

Molecular Identity and Structure

This compound is characterized by a fused ring system where a dihydrofuran ring is attached to a chlorobenzene ring. The chlorine atom at the C4 position significantly influences the molecule's electronic properties and reactivity.

The structural representation below illustrates the connectivity of atoms and the overall architecture of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental settings, from reaction conditions to formulation and biological assays. The data presented here are compiled from computational and experimental sources.

| Property | Value | Source |

| Molecular Weight | 154.59 g/mol | [6][7] |

| Appearance | Likely a liquid or low-melting solid | Inferred from properties |

| Boiling Point | 232.7°C at 760 mmHg | [8] |

| Density | 1.272 g/cm³ | [8] |

| Flash Point | 99.4°C | [8] |

| Refractive Index | 1.577 | [8] |

| LogP (XLogP3) | 2.6 | [6] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [7] |

Expert Insights: The LogP value of 2.6 suggests moderate lipophilicity, indicating good solubility in many organic solvents and potentially favorable membrane permeability characteristics in biological systems. The low TPSA value is also indicative of a molecule that can readily cross cell membranes. These parameters are crucial first-pass indicators in the drug design process.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical entity. Below is a predictive guide to the key features expected in the spectra of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.[9]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[10]

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂- groups in the dihydrofuran ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[10]

-

~1250-1200 cm⁻¹: Aryl-O-C (ether) asymmetric stretching, a characteristic band for this system.

-

~800-700 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending, which can be indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Region (~6.8-7.2 ppm): Three protons on the benzene ring will appear as a complex multiplet pattern, influenced by the chloro and ether substituents.

-

Aliphatic Region: Two distinct triplets are expected for the two methylene (-CH₂-) groups of the dihydrofuran ring. The protons at C3 (adjacent to the aromatic ring) would likely appear around ~3.2 ppm , while the protons at C2 (adjacent to the oxygen) would be further downfield, around ~4.6 ppm , due to the deshielding effect of the oxygen atom.

-

-

¹³C NMR:

-

Aromatic Carbons (~110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (~158-160 ppm), and the carbon attached to the chlorine (C-Cl) will also be significantly shifted.

-

Aliphatic Carbons (~29 ppm and ~71 ppm): The C3 carbon is expected around 29 ppm, while the C2 carbon, bonded to oxygen, will be significantly downfield at approximately 71 ppm.[11]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 154. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature, with the M+2 peak appearing at m/z 156.[6]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of chlorine (Cl•) or cleavage of the dihydrofuran ring.

Caption: A typical workflow for structural elucidation.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay between the electron-rich dihydrofuran ring and the electron-withdrawing nature of the chlorine on the aromatic ring.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the chloro-substituent and the ether oxygen. The directing effects are complex; the ortho/para-directing effect of the oxygen competes with the deactivating and ortho/para-directing effect of the chlorine. Reactions like nitration or halogenation would likely yield a mixture of isomers, with substitution occurring at positions C5 and C7.

-

Reactions of the Dihydrofuran Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). The benzylic C-H bonds at the C3 position could be susceptible to radical halogenation.

Caption: Potential electrophilic substitution pathways.

Synthetic Approaches: The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods. A common strategy involves the intramolecular cyclization of a suitably substituted phenol. For instance, a 2-chlorophenol could be reacted with a two-carbon unit (like 1,2-dibromoethane) under basic conditions to facilitate an initial O-alkylation followed by an intramolecular ring closure.[12]

Applications in Drug Discovery

While this compound itself may not be a final drug product, it serves as a valuable intermediate and building block. The 2,3-dihydrobenzofuran core is present in compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]

A closely related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is a key intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used to treat chronic constipation.[13][14] This highlights the industrial and pharmaceutical relevance of this chemical class. The presence of the chlorine atom provides a handle for further chemical modification, for example, through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for screening.

Safety and Handling

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16] Commercial suppliers recommend storage at room temperature.[7]

-

Toxicity: Halogenated aromatic compounds should be handled with care as they can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[17]

Experimental Protocol: Purification by Column Chromatography

Based on its moderate lipophilicity (LogP ~2.6), a standard silica gel column chromatography protocol would be effective for purification.

Objective: To purify crude this compound from non-polar and highly polar impurities.

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes (non-polar), Ethyl Acetate (polar)

-

Glass column, flasks, TLC plates, UV lamp

Methodology:

-

Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

-

Elution:

-

Begin elution with 100% hexanes to remove any highly non-polar impurities.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is a logical starting point.

-

The target compound, being of intermediate polarity, should elute as the solvent polarity increases.

-

-

Monitoring: Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) with visualization under a UV lamp.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Caption: Workflow for purification by column chromatography.

References

-

PubChem. This compound | C8H7ClO | CID 11412503. [Link]

-

Chemsrc. This compound-2-carboxylic acid | 1378846-07-1. [Link]

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. [Link]

-

PubMed. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. [Link]

- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

ResearchGate. Examples of natural products and pharmaceuticals with 2,3‐DHB core structure. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

The Good Scents Company. coumaran | 496-16-2. [Link]

-

PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

-

PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

NIST WebBook. Benzofuran, 2,3-dihydro-. [Link]

-

PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

PubMed Central. Anticancer therapeutic potential of benzofuran scaffolds. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

-

University of California, Los Angeles. INFRARED SPECTROSCOPY. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H7ClO | CID 11412503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 14. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 4-Chloro-2,3-dihydrobenzofuran: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

4-Chloro-2,3-dihydrobenzofuran is a halogenated heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran core is a privileged structure found in a variety of biologically active natural products and synthetic molecules. The introduction of a chlorine atom onto the aromatic ring at the 4-position is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for further chemical exploration.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed, predictive analysis of its expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind the predicted spectral features is explained, providing a framework for empirical validation.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 2,3-dihydrobenzofuran ring system will be utilized.

Caption: IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For this compound, we can predict distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene ring.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm, centered around 5-6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~ 4.6 | Triplet (t) | ~ 8.8 |

| H3 | ~ 3.2 | Triplet (t) | ~ 8.8 |

| H5 | ~ 6.8 | Doublet (d) | ~ 8.0 |

| H6 | ~ 7.1 | Triplet (t) | ~ 8.0 |

| H7 | ~ 6.7 | Doublet (d) | ~ 8.0 |

Interpretation and Rationale

-

Aliphatic Protons (H2 and H3): The protons on the dihydrofuran ring are expected to appear as triplets due to coupling with each other. The protons at the C2 position, being adjacent to the oxygen atom, are more deshielded and will appear further downfield (~4.6 ppm) compared to the protons at the C3 position (~3.2 ppm). The vicinal coupling constant (³JHH) is anticipated to be around 8.8 Hz.[1][2]

-

Aromatic Protons (H5, H6, and H7): The aromatic region will display a more complex pattern. The chlorine atom at C4 is an electron-withdrawing group, which will deshield the ortho (H5) and para (H7) protons relative to the meta (H6) proton.[3] However, the fusion of the dihydrofuran ring also influences the electronic environment.

-

H6: This proton is expected to be the most deshielded due to the combined inductive effect of the chlorine atom and the ether oxygen, appearing as a triplet due to coupling with both H5 and H7.

-

H5 and H7: These protons will appear as doublets, each coupled to H6. Their precise chemical shifts will be influenced by the interplay of the electronic effects of the substituents.

-

Caption: A streamlined workflow for acquiring and processing ¹H NMR data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg is ideal).

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans or more may be necessary due to the lower sensitivity of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A sweep width of approximately 220-240 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 71 |

| C3 | ~ 29 |

| C3a | ~ 128 |

| C4 | ~ 129 |

| C5 | ~ 121 |

| C6 | ~ 127 |

| C7 | ~ 110 |

| C7a | ~ 159 |

Interpretation and Rationale

-

Aliphatic Carbons (C2 and C3): The C2 carbon, bonded to the electronegative oxygen atom, is significantly deshielded and is expected to resonate around 71 ppm.[4] The C3 carbon will appear much further upfield, around 29 ppm.

-

Aromatic Carbons (C3a-C7a):

-

C7a: This quaternary carbon, bonded to the ether oxygen, will be the most downfield of the aromatic carbons, predicted to be around 159 ppm.

-

C4: The carbon directly attached to the chlorine atom (ipso-carbon) will have its chemical shift influenced by the halogen's electronegativity and is predicted to be around 129 ppm.[5]

-

C3a, C5, C6, C7: The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-130 ppm). The precise shifts are determined by the combined electronic effects of the chlorine atom and the fused dihydrofuran ring.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 850-550 | C-Cl stretch | Aryl chloride |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dihydrofuran ring (below 3000 cm⁻¹).[7]

-

Aromatic C=C Stretching: Two to three bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the benzene ring.

-

C-O-C Stretching: A strong, characteristic absorption for the asymmetric stretching of the aryl-alkyl ether linkage is predicted to appear around 1250 cm⁻¹.[8]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₇ClO) is approximately 154.59 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will show two molecular ion peaks at m/z 154 (M⁺) and m/z 156 (M+2) with a characteristic intensity ratio of approximately 3:1.[9][10]

-

Major Fragment Ions:

| m/z | Predicted Fragment |

| 156 | [M+2]⁺ (containing ³⁷Cl) |

| 154 | [M]⁺ (containing ³⁵Cl) |

| 126 | [M - C₂H₄]⁺ |

| 119 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Fragmentation Pathway

The primary fragmentation pathways under EI conditions are expected to involve the loss of stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathway for this compound.

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the formation of a cation at m/z 119.

-

Retro-Diels-Alder Type Fragmentation: The dihydrofuran ring can undergo cleavage with the loss of ethene (C₂H₄) to give an ion at m/z 126 (for ³⁵Cl) and 128 (for ³⁷Cl).[11]

-

Formation of Tropylium Ion: Subsequent loss of carbon monoxide (CO) from the [M - Cl]⁺ fragment can lead to the formation of the stable tropylium ion at m/z 91.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols serve as a starting point for acquiring high-quality spectral data. While this analysis is theoretical, it is grounded in well-established spectroscopic principles and data from closely related structures, providing a high degree of confidence in the predicted outcomes. Empirical verification of these predictions will be a valuable contribution to the chemical literature.

References

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(10), 967-978. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

-

ACS Publications. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]

-

ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]

-

NIST WebBook. Benzofuran, 2,3-dihydro-. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link]

-

National Institutes of Health. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

National Institutes of Health. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

-

OChemPal. Summary of C13-NMR Interpretation. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

ResearchGate. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

Wu, J. et al. Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide. [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. Benzofuran. [Link]

-

SIELC Technologies. 2,3-Dihydrobenzofuran. [Link]

-

SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

ACD/Labs. Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

-

NIST WebBook. Benzofuran. [Link]

-

Longdom Publishing. Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. [Link]

-

The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

PubMed. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 2. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

PubChem. 2,3-Dihydro-2-methylbenzofuran. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Chloro-2,3-dihydrobenzofuran: A Guide to Experimental Determination and Theoretical Prediction

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Chloro-2,3-dihydrobenzofuran, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the principles and methodologies required for its empirical determination. We will delve into the physicochemical properties of this compound, predict its solubility in common organic solvents based on theoretical principles, and provide a detailed, field-proven protocol for accurate experimental measurement. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility to advance their work in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Critical Role of Solubility

This compound (CAS No. 289058-20-4) is a halogenated heterocyclic compound whose structural motif is of significant interest in the synthesis of biologically active molecules.[1] The success of its application in multi-step syntheses, purification processes (such as crystallization), and formulation development is fundamentally dependent on its solubility characteristics. A well-defined solubility profile is not merely academic; it is a critical parameter that dictates solvent selection for reactions, influences bioavailability in drug discovery, and governs the efficiency of downstream processing.

This guide will provide both the theoretical underpinnings and the practical steps to characterize the solubility of this compound, empowering researchers to make informed, data-driven decisions.

Physicochemical Profile and Predicted Solubility

Before embarking on experimental work, a thorough analysis of the molecule's inherent properties provides a strong indication of its expected behavior. The principle of "like dissolves like" remains a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [5][6] |

| Molecular Weight | 154.59 g/mol | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | ~2.3 - 2.6 | [5][6][7] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [5][7] |

| Hydrogen Bond Acceptors | 1 (the ether oxygen) | [5][7] |

| Hydrogen Bond Donors | 0 | [5] |

Analysis and Interpretation:

-

The LogP value between 2.3 and 2.6 indicates that this compound is significantly more soluble in non-polar, lipophilic environments (like octanol) than in water.[5][6][7] This is the single most important predictor of its general solubility.

-

A very low TPSA of 9.23 Ų suggests weak polar interactions.[5][7]

-

The molecule possesses a single hydrogen bond acceptor (the ether oxygen) but no hydrogen bond donors .[5][7] This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols, which would be a primary driver for solubility in those media.

Based on this profile, we can predict its relative solubility across a spectrum of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Dichloromethane | High | The molecule's low polarity and lipophilic character (high LogP) align well with the non-polar nature of these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have dipoles that can interact with the polar C-Cl and C-O bonds, but the lack of hydrogen bonding from the solute limits exceptionally high solubility. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | While these solvents have polar character, the primary driver of solubility for small molecules is often hydrogen bonding. The solute's inability to donate hydrogen bonds will limit its miscibility.[3] |

| Highly Polar | Water | Very Low / Insoluble | The significant mismatch in polarity and the lack of strong hydrogen bonding interactions predict poor aqueous solubility, consistent with the high LogP value. |

Methodology for Experimental Solubility Determination

While predictions are invaluable for initial planning, they are no substitute for empirical data. The Isothermal Equilibrium Shake-Flask Method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.[2] It ensures that the solvent is fully saturated at a specific temperature, providing a reliable quantitative measurement.

Required Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with an excess of solid ensures that the equilibrium reached is one of saturation.

-

Procedure: To a series of labeled vials, add a pre-weighed amount of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Agitation at a constant temperature is required to reach this equilibrium in a reasonable timeframe. A period of 24-72 hours is standard for many organic compounds.[2]

-

Procedure: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration of the supernatant no longer changes over time).

-

-

Phase Separation and Sampling:

-

Rationale: It is critical to sample only the saturated liquid phase without any undissolved solid particles, which would artificially inflate the measured concentration.

-

Procedure: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the solid settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial.

-

-

Quantification:

-

Rationale: The concentration of the solute in the filtered supernatant must be accurately determined. HPLC is the preferred method due to its specificity and sensitivity. Gravimetric analysis is a simpler alternative.

-

Method A (Gravimetric): Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. The final weight of the solid divided by the initial volume of the solvent taken gives the solubility (e.g., in mg/mL).

-

Method B (HPLC - Recommended): Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. Accurately dilute a known volume of the filtered saturated solution. Analyze the standards and the diluted sample by HPLC. Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Rationale: Solubility is temperature-dependent.[2] All results must be reported with the corresponding temperature.

-

Procedure: Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L) at the specified temperature (e.g., 25 °C).

-

Workflow Visualization

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Key Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent. Understanding these relationships is key to interpreting experimental data and selecting appropriate solvent systems for various applications.

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in scientific and industrial applications. While theoretical predictions based on its physicochemical profile strongly suggest high solubility in non-polar organic solvents and poor solubility in polar, protic media, these estimations must be confirmed through rigorous experimental validation. The detailed shake-flask protocol provided in this guide offers a reliable pathway to obtaining precise, quantitative solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the formulation of new chemical entities.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ChemScene. This compound. CS-0171072.

- Loomis, D. Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. CID 10632401.

- PubChem. This compound. CID 11412503.

- ECHEMI. This compound Formula.

- Khan Academy. Solubility of organic compounds.

- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.

Sources

An In-depth Technical Guide to 4-chloro-2,3-dihydro-1-benzofuran: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-chloro-2,3-dihydro-1-benzofuran, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its role as a versatile scaffold in the design of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules.[1] The inherent biological activities of the benzofuran core have made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The dihydro-benzofuran variant, in particular, offers a three-dimensional structure that can be strategically modified to enhance interaction with biological targets.

The introduction of a chlorine atom at the 4-position of the 2,3-dihydro-1-benzofuran ring system imparts specific electronic and steric properties that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity.[4] This guide will specifically focus on the 4-chloro derivative, exploring its unique characteristics and potential applications.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | 4-chloro-2,3-dihydro-1-benzofuran | N/A |

| CAS Number | 289058-20-4 | N/A |

| Molecular Formula | C₈H₇ClO | N/A |

| Molecular Weight | 154.59 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow oil or solid | General Observation |

| Melting Point | Not readily available; varies with purity | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Observation |

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.5 ppm), with their splitting patterns and chemical shifts influenced by the chlorine and the dihydrofuran ring. The two methylene groups of the dihydrofuran ring will appear as triplets in the upfield region (δ 3.0-5.0 ppm).

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydrofuran ring will appear at higher field strengths. The carbon atom attached to the chlorine will experience a characteristic downfield shift.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:[7][8][9]

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ether linkage in the dihydrofuran ring.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-chloro-2,3-dihydro-1-benzofuran, the mass spectrum is expected to show:[1][10][11][12][13]

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (154.59). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for dihydrobenzofurans involve cleavage of the dihydrofuran ring. The loss of ethylene (C₂H₄) or a chlorine radical are plausible fragmentation patterns.

Synthesis of 4-chloro-2,3-dihydro-1-benzofuran

The synthesis of substituted benzofurans can be achieved through various synthetic routes.[14][15][16][17][18] A common and effective strategy for the preparation of 2,3-dihydro-1-benzofurans involves the intramolecular cyclization of an appropriate precursor. Below is a generalized, field-proven protocol that can be adapted for the synthesis of the title compound.

General Synthetic Approach: Intramolecular Cyclization

3.1.1. Experimental Protocol: A Representative Synthesis

This protocol describes a plausible synthesis of 4-chloro-2,3-dihydro-1-benzofuran starting from 2-allyl-3-chlorophenol. Note: This is a representative protocol and may require optimization.

-

Step 1: O-Allylation of 3-Chlorophenol (Not shown in diagram, but a common starting point)

-

To a solution of 3-chlorophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add allyl bromide dropwise at room temperature and stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting allyl 3-chlorophenyl ether by column chromatography.

-

-

Step 2: Claisen Rearrangement

-

Heat the allyl 3-chlorophenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement. This will yield 2-allyl-3-chlorophenol.

-

Purify the product by vacuum distillation or column chromatography.

-

-

Step 3: Intramolecular Cyclization

-

The cyclization of 2-allyl-3-chlorophenol to form the dihydrofuran ring can be achieved using various catalysts. A common method involves the use of a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a base.

-

Dissolve the 2-allyl-3-chlorophenol in a suitable solvent like toluene or acetonitrile.

-

Add the palladium catalyst and a base (e.g., triethylamine) and heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.

-

Purify the crude product by column chromatography to obtain 4-chloro-2,3-dihydro-1-benzofuran.

-

Applications in Drug Discovery and Development

The 4-chloro-2,3-dihydro-1-benzofuran scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for diversification at multiple positions, enabling the exploration of structure-activity relationships (SAR).

While specific quantitative biological activity data for the parent 4-chloro-2,3-dihydro-1-benzofuran is not extensively published, numerous studies have demonstrated the potent bioactivities of its derivatives.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have been widely investigated for their antimicrobial properties.[17][19] The introduction of various substituents on the benzofuran ring has led to the discovery of compounds with significant activity against a range of bacteria and fungi. For instance, certain benzofuran analogs have shown promising minimum inhibitory concentrations (MIC) against pathogenic strains.[20] The 4-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Activity

The benzofuran scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[3][21][22] These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The development of novel benzofuran derivatives continues to be an active area of cancer research.

Other Therapeutic Areas

The versatility of the benzofuran scaffold extends to other therapeutic areas, including neurodegenerative diseases and inflammatory conditions.[23] The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Conclusion and Future Perspectives

4-chloro-2,3-dihydro-1-benzofuran represents a valuable and versatile scaffold for the development of novel bioactive molecules. Its synthesis, while requiring multi-step procedures, is achievable through established organic chemistry methodologies. The strategic placement of the chlorine atom provides a key modification point and influences the overall properties of the molecule.

Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic routes.

-

The synthesis and biological evaluation of diverse libraries of 4-chloro-2,3-dihydro-1-benzofuran derivatives.

-

The elucidation of the specific mechanisms of action for bioactive derivatives.

-

The optimization of lead compounds for improved efficacy and safety profiles.

The continued exploration of this privileged scaffold holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

-

Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). Retrieved from [Link]

- US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents. (n.d.).

-

Breakthrough in benzofuran synthesis: New method enables complex molecule creation. (2024, April 16). EurekAlert!. Retrieved from [Link]

-

Clinically approved drugs containing the benzofuran scaffold. - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. (n.d.). Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved from [Link]

-

(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (n.d.). Retrieved from [Link]

-

Detection and mass spectral characterization of carbofuran and its degradation product. (n.d.). Retrieved from [Link]

-

Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed. (n.d.). Retrieved from [Link]

-

Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a. - ResearchGate. (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Retrieved from [Link]

-

Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5). Retrieved from [Link]

-

Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][4][5][24]thiadiazine 5,5-dioxide - PubMed. (2014, September 1). Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

-

Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. (n.d.). Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

Sources

- 1. sciresjournals.com [sciresjournals.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. whitman.edu [whitman.edu]

- 13. scispace.com [scispace.com]

- 14. Benzofuran synthesis [organic-chemistry.org]

- 15. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 19. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 23. Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][1,2,4]thiadiazine 5,5-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

Health and safety data for 4-Chloro-2,3-dihydrobenzofuran

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-2,3-dihydrobenzofuran

Foreword for the Research Professional

As scientists and drug development professionals, our work with novel chemical entities is foundational to innovation. However, with novelty comes the responsibility of rigorous safety assessment, even when comprehensive data is not yet available. This guide addresses the health and safety considerations for this compound (CAS No. 289058-20-4).

It is critical to note that while this compound is available for research purposes, detailed toxicological and safety data in peer-reviewed literature is limited. Therefore, this document adopts a precautionary principle, synthesizing available data for the target molecule with established safety protocols for structurally related compounds, such as other chlorinated benzofurans. The causality behind each recommendation is explained to empower researchers to build a robust and self-validating safety culture within their laboratories. This guide is structured not as a rigid protocol, but as a dynamic framework for risk assessment and management.

Chemical Identification and Physicochemical Properties

A foundational step in any safety assessment is understanding the compound's identity and physical characteristics, which dictate its behavior under laboratory conditions.

Synonyms: 4-chloro-2,3-dihydro-1-benzofuran[1][2] Molecular Formula: C₈H₇ClO[1][2][3] Molecular Weight: 154.59 g/mol [1][2]

The properties of a compound, such as its boiling point and density, are crucial for anticipating its physical state and potential for airborne exposure during handling.

| Property | Value | Source |

| CAS Number | 289058-20-4 | [1][2] |

| Density | 1.272 g/cm³ | [3] |

| Boiling Point | 232.7°C at 760 mmHg | [3] |

| Flash Point | 99.4°C | [3] |

| Refractive Index | 1.577 | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| logP (Octanol-Water Partition Coeff.) | 2.27 | [1] |

Insight: The relatively high boiling point suggests that at room temperature, the substance is not highly volatile, reducing the risk of significant vapor inhalation under standard conditions. However, the positive logP value indicates a degree of lipophilicity, suggesting it could be absorbed through the skin.

Hazard Identification and GHS Classification

Based on available supplier safety information, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed. [1] This is a key acute toxicity concern.

-

-

Precautionary Statements:

Authoritative Grounding: While data for the specific CAS number is limited, the safety data for the related compound, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, indicates additional potential hazards that must be considered as a precautionary measure. These include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Given the shared chlorinated benzofuran core, it is scientifically prudent to assume these risks may also be present with this compound until proven otherwise.

Proactive Risk Mitigation and Handling

A proactive approach to safety involves assuming a higher level of hazard given the data gaps. The following workflow illustrates a self-validating system for handling this and other research chemicals.

Caption: A workflow for proactive chemical risk management.

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: All manipulations of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[6]

-